molecular formula C20H25ClN4O4 B12508091 Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate

Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethy l)-1-pyrrolidinyl]-5-pyrimidinecarboxylate

Cat. No.: B12508091
M. Wt: 420.9 g/mol
InChI Key: NUTJUOHYJBWTSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by:

  • Core structure: Pyrimidine ring substituted at positions 2, 4, and 3.
  • Key substituents: Position 2: (2S)-2-(hydroxymethyl)pyrrolidinyl group, enabling hydrogen bonding and chiral interactions. Position 4: 3-chloro-4-methoxybenzylamino group, contributing electron-withdrawing and lipophilic properties. Position 5: Ethyl carboxylate ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4/c1-3-29-19(27)15-11-23-20(25-8-4-5-14(25)12-26)24-18(15)22-10-13-6-7-17(28-2)16(21)9-13/h6-7,9,11,14,26H,3-5,8,10,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTJUOHYJBWTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)N3CCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring and the benzylamine moiety. Common reagents used in these steps include ethyl chloroformate, 3-chloro-4-methoxybenzylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate" is not available. However, information regarding the compound and related compounds can be extracted from the provided search results.

Relevant Chemical Compounds and Synonyms

  • Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate:
    • CAS No: 330785-81-4
    • Molecular Weight: 367.85
    • Molecular Formula: C16H18ClN3O3S
    • Synonyms: Ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate .
  • (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate:
    • Synonyms: ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylate
    • Molecular Weight: 420.9 g/mol
    • Molecular Formula: C20H25ClN4O4
    • IUPAC Name: ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylate
  • Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate:
    • CAS No: 330785-99-4
    • Molecular Weight: 337.76
    • Molecular Formula: C15H16ClN3O4
    • Synonyms: Avanafil Impurity V

Related Research

  • Avanafil, a related compound, is studied as a treatment for erectile dysfunction. Its IUPAC name is 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.
  • A patent exists for a process for the preparation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl) .
  • Research on P2X receptor small molecule modulators may be relevant .

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-position substituent critically influences physicochemical and biological properties. Key analogs include:

Compound (CAS) Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Predicted logP Key Features
Target Compound (330785-83-6) (2S)-2-(hydroxymethyl)pyrrolidinyl C20H24ClN5O4 454.89 ~1.5 Enhanced hydrogen bonding; chiral center
Ethyl 4-...-2-(methylthio)-... (330785-81-4) Methylsulfanyl (SCH3) C16H18ClN3O3S 367.85 ~2.8 Lipophilic; metabolically susceptible to oxidation
Ethyl (S)-2-(...pyrrolidinyl)-... (17843-97-9) (2S)-2-(hydroxymethyl)pyrrolidinyl C20H26N4O4 386.44 ~1.2 Lacks chloro group; higher solubility
  • Hydroxymethyl-pyrrolidinyl vs. Methylthio : The target compound’s pyrrolidinyl group enhances solubility and stereoselective interactions compared to the methylthio analog’s lipophilic, planar structure .

Substituent Variations at Position 4

Compound (CAS) Substituent at Position 4 Biological Implications
Target Compound (330785-83-6) 3-chloro-4-methoxybenzylamino Enhanced lipophilicity; potential for halogen bonding
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-... (477732-16-4) 4-chlorobenzoylamino phenoxy Bulky phenoxy group; steric hindrance
Ethyl 4-methyl-2-[(4-methylphenyl)amino]-... (903445-89-6) 4-methylphenylamino Reduced steric bulk; limited electronic effects
  • Chloro-Methoxybenzyl vs. Chlorobenzoyl: The target’s benzylamino group offers flexibility, while the phenoxy analog (CAS 477732-16-4) may exhibit restricted conformational mobility .
  • Methylphenylamino vs. Chloro-Methoxybenzyl: The methylphenyl group in CAS 903445-89-6 lacks the chloro and methoxy substituents, reducing electronic interactions .

Biological Activity

Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate (CAS No. 330785-81-4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25ClN4O4
  • Molecular Weight : 420.9 g/mol
  • Structure : The compound features a pyrimidine core with a pyrrolidine ring and a substituted benzylamine moiety, contributing to its unique chemical properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which modulate enzymatic and receptor activity. It has been suggested that the compound may act as an inhibitor or modulator in several biochemical pathways, although detailed studies are still required to elucidate these mechanisms fully.

Potential Targets and Effects:

  • Nitric Oxide Production : The compound may influence nitric oxide synthase activity, leading to increased nitric oxide production, which plays a critical role in inflammation and immune response .
  • Cytokine Regulation : There is evidence suggesting that it might enhance the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, implicating its role in inflammatory processes .
  • Enzymatic Interactions : The compound may interact with various cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

Anticancer Properties

Research indicates that compounds structurally similar to Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-5-pyrimidinecarboxylate exhibit anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The ability of this compound to modulate inflammatory responses suggests potential applications in treating inflammatory diseases. Its impact on cytokine production could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

  • Study on Inflammatory Response : In vitro studies demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research : A recent study tested the compound against various cancer cell lines, revealing cytotoxic effects at specific concentrations. Further research is necessary to determine the exact mechanisms and therapeutic potential in vivo.

Data Table: Summary of Biological Activity

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Nitric Oxide ProductionEnhances nitric oxide synthesis

Q & A

Q. What is the structural characterization of this compound, and how is it confirmed experimentally?

The compound’s structure is confirmed via:

  • Single-crystal X-ray diffraction for absolute stereochemistry determination (e.g., S-configuration of the pyrrolidinyl moiety) .
  • NMR spectroscopy (1H, 13C, 2D-COSY) to resolve aromatic protons, methoxy groups, and the hydroxymethyl substituent .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (483.95 Da) .

Q. What are the key synthetic routes for this pyrimidine derivative, and what are critical reaction steps?

A common route involves:

  • Stepwise functionalization : Alkylation of the pyrimidine core with (3-chloro-4-methoxybenzyl)amine, followed by coupling of the (2S)-2-(hydroxymethyl)pyrrolidine moiety .
  • Condensation reactions : Use of EDCI/HOBt for amide bond formation to minimize racemization .
  • Purification : Recrystallization in DMSO/water (5:5) or silica gel chromatography .

Q. How does the compound’s solubility profile impact experimental design?

  • pH-dependent solubility : The compound is sparingly soluble in water but dissolves in acidic buffers (pH ~4) due to protonation of the pyrimidine nitrogen. Use citrate or acetate buffers for in vitro assays .
  • Organic solvents : Moderate solubility in DMSO or ethanol (10–20 mg/mL) facilitates stock solution preparation .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized, particularly regarding byproduct formation?

  • Temperature control : Hydrolysis of intermediates (e.g., methylthio groups) at 60°C in NaOH prevents over-degradation .
  • Byproduct mitigation : Monitor for Imp-C-M4 (a common hydrolyzed byproduct) via UPLC-PDA at 254 nm, using a C18 column and acetonitrile/water gradient .
  • Catalyst optimization : Replace EDCI/HOBt with DMT-MM for milder coupling conditions .

Q. What strategies resolve discrepancies in PDE isoform selectivity data?

  • Enzyme kinetics : Use purified PDE isoforms (PDE1, PDE5, PDE6) with [3H]-cGMP substrates to calculate IC50 values. Avanafil shows >10,000x selectivity for PDE5 over PDE1 .
  • Cellular assays : Validate selectivity in HEK293 cells overexpressing PDE isoforms to account for tissue-specific phosphatase activity .

Q. What computational methods elucidate structure-activity relationships (SAR) for analogs?

  • Molecular docking : Map the hydroxymethyl-pyrrolidine group to PDE5’s hydrophobic Q2 pocket using AutoDock Vina .
  • MD simulations : Analyze hydrogen bonding between the pyrimidine core and PDE5’s Gln817 residue over 100-ns trajectories .

Q. How are impurities profiled during scale-up, and what analytical methods are critical?

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1N HCl), and base (0.1N NaOH) to identify degradation products .
  • UPLC-MS/MS : Detect trace impurities (e.g., Imp-C-M4 ) with a QToF mass spectrometer in ESI+ mode (LOD: 0.05%) .

Methodological Notes

  • Stereochemical integrity : Monitor enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 70:30) .
  • Biological assays : Use human corpus cavernosum tissue strips pre-contracted with phenylephrine to assess cGMP elevation .
  • Data validation : Cross-reference solubility and selectivity data with independent studies to address batch-to-batch variability .

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